molecular formula C13H12BrN3O3S2 B2561797 Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-81-6

Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2561797
CAS No.: 392317-81-6
M. Wt: 402.28
InChI Key: WVDCUNSCCHNORR-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound characterized by the presence of a thiadiazole ring, bromobenzamide moiety, and an ethyl acetate group. This compound holds significant potential in various fields due to its unique structural attributes, chemical reactivity, and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate generally involves multi-step organic synthesis:

  • Formation of 1,3,4-thiadiazole: : Initiated with the cyclization of suitable precursors under controlled conditions.

  • Bromobenzamide Substitution: : Incorporation of the bromobenzamide group via an amide coupling reaction.

  • Thioacetate Ester Formation: : Conjugation of the thiadiazole ring with an ethyl acetate moiety, usually employing thioesterification reactions. Conditions: These reactions typically require the presence of catalysts, appropriate solvents (e.g., dichloromethane or chloroform), and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, production might involve scalable methods such as:

  • Continuous flow synthesis for the efficient handling of intermediates and the final product.

  • Utilization of automated systems for precise control of reaction parameters and optimization of yield.

Chemical Reactions Analysis

Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is reactive due to the presence of multiple functional groups:

  • Oxidation: : Can undergo oxidation in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Can be reduced, especially at the thiadiazole ring, to yield thiadiazoline derivatives.

  • Substitution: : The bromobenzamide part can participate in nucleophilic substitution reactions, exchanging the bromine atom with various nucleophiles.

  • Hydrolysis: : The ethyl acetate moiety is susceptible to hydrolysis, resulting in the formation of the corresponding carboxylic acid.

Common reagents include hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and strong acids/bases for hydrolysis. Major products depend on the specific reagents and conditions used.

Scientific Research Applications

This compound finds extensive applications in:

  • Chemistry: : As an intermediate in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

  • Biology: : Exploring its potential as an antimicrobial or anticancer agent due to its unique structural features.

  • Medicine: : Potential use in drug development, particularly as a lead compound for designing drugs targeting specific biological pathways.

  • Industry: : As a potential catalyst or functional material in various chemical processes.

Mechanism of Action

Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate exerts its effects through interactions with molecular targets, including:

  • Molecular Targets: : Enzymes, receptors, or DNA, depending on the application.

  • Pathways: : Modulating specific biochemical pathways involved in cell proliferation, microbial growth, or chemical catalysis.

Comparison with Similar Compounds

Unique Characteristics: Ethyl 2-((5-(3-bromobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate stands out due to its combined functional groups:

  • The thiadiazole ring imparts significant chemical reactivity.

  • The bromobenzamide moiety introduces a potential site for further chemical modifications.

Similar Compounds:
  • Ethyl 2-((5-aminothiadiazol-2-yl)thio)acetate: : Lacks the bromobenzamide group.

  • Methyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate: : Similar structure but with a methyl ester and chlorobenzamide group.

  • Ethyl 2-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)thio)acetate: : Analogous but with a bromophenyl group instead of bromobenzamide.

This compound’s versatility and reactivity make it a valuable candidate for various scientific and industrial applications. Its unique structural attributes and potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

ethyl 2-[[5-[(3-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-4-3-5-9(14)6-8/h3-6H,2,7H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDCUNSCCHNORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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